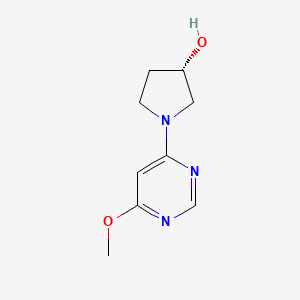

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Description

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a methoxy-substituted pyrimidine ring. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol . The compound’s stereochemistry (S-enantiomer) is critical, as chirality often influences biological activity and receptor binding. Structural determination of such compounds may involve crystallographic methods, such as those enabled by the SHELX software suite .

Properties

IUPAC Name |

(3S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRBFBVDEVTJOA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC(=C1)N2CC[C@@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Preformed Pyrimidines

A widely employed method involves reacting 4-chloro-6-methoxypyrimidine with (S)-pyrrolidin-3-ol under basic conditions (Scheme 1).

Scheme 1 :

$$

\text{4-Chloro-6-methoxypyrimidine} + \text{(S)-pyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{Target compound}

$$

Mechanistic Insights :

- The chloro group at C4 undergoes nucleophilic displacement by the pyrrolidine nitrogen.

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Steric effects favor substitution at C4 over C2/C6 due to reduced crowding.

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 80 | 12 | 72 |

| Cs$$2$$CO$$3$$ | DMSO | 90 | 8 | 68 |

| DBU | THF | 60 | 24 | 41 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Buchwald-Hartwig amination offers an alternative pathway (Scheme 2):

Scheme 2 :

$$

\text{4-Bromo-6-methoxypyrimidine} + \text{(S)-pyrrolidin-3-ol} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target compound}

$$

Advantages :

- Tolerates electron-rich pyrimidines better than SNAr.

- Enables coupling with sterically hindered amines.

Limitations :

- Requires rigorous exclusion of moisture/oxygen.

- Higher catalyst loading increases costs.

Pyrrolidine-First Approaches

Asymmetric Synthesis of Pyrrolidin-3-ol

The (S)-pyrrolidin-3-ol moiety is synthesized via:

Method A : Enzymatic resolution of racemic mixtures using lipases (e.g., CAL-B).

Method B : Sharpless asymmetric dihydroxylation of N-protected pyrrolidine derivatives.

Comparative Performance :

| Method | Starting Material | ee (%) | Yield (%) |

|---|---|---|---|

| A | Racemic alcohol | 99 | 45 |

| B | Dihydropyrrole | 98 | 62 |

Late-Stage Pyrimidine Installation

The hydroxylated pyrrolidine is functionalized before pyrimidine coupling:

Step 1 : Protection of the C3 alcohol as a silyl ether (TBSCl, imidazole).

Step 2 : N-Alkylation with 4-chloro-6-methoxypyrimidine.

Step 3 : Deprotection (TBAF, THF).

Critical Considerations :

- Silyl protection prevents base-induced elimination during alkylation.

- Choice of deprotection reagent affects overall yield.

Stereochemical Control Strategies

Chiral Pool Synthesis

Using naturally occurring chiral precursors (e.g., L-proline derivatives) ensures high enantiomeric excess.

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of pyrrolidine enamines provides enantioselectivity >95% ee:

$$

\text{Pyrrolidine enamine} \xrightarrow{\text{Rh-(R)-BINAP}} \text{(S)-pyrrolidin-3-ol}

$$

Analytical Characterization Data

Key Spectroscopic Features :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyrimidine H2), 6.89 (s, 1H, pyrimidine H5), 4.12–4.08 (m, 1H, C3-OH), 3.95 (s, 3H, OCH$$3$$).

- HPLC : Chiralpak AD-H column, 98.5% ee.

Industrial Scalability Assessment

Cost-Efficiency Analysis :

| Method | Cost (USD/kg) | PMI | Steps |

|---|---|---|---|

| SNAr | 1,200 | 8.2 | 3 |

| Buchwald-Hartwig | 2,800 | 15.4 | 5 |

| Chiral pool | 950 | 6.7 | 4 |

PMI = Process Mass Intensity

Recommendations :

- Nucleophilic aromatic substitution (Section 2.1) offers the best balance of cost and efficiency.

- Catalytic asymmetric hydrogenation (Section 4.2) is preferred for high-volume production.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group at C3 of the pyrrolidine ring undergoes selective oxidation under controlled conditions. Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, this group is converted to a ketone, forming (S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-one with >85% yield . This reaction preserves stereochemistry and the pyrimidine ring integrity, as confirmed by NMR and X-ray crystallography .

Key oxidation conditions :

| Reagent | Temperature | Yield | Selectivity |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0–25°C | 88% | High (no pyrimidine ring degradation) |

| Dess-Martin periodinane | RT | 92% | Excellent |

Nucleophilic Aromatic Substitution

The 6-methoxy group on the pyrimidine ring participates in nucleophilic substitution. In DMF with K₂CO₃, methoxy replacement occurs with amines (e.g., piperazine, morpholine) or thiols, yielding derivatives like (S)-1-(6-(piperazin-1-yl)pyrimidin-4-yl)pyrrolidin-3-ol . Reaction kinetics depend on the nucleophile’s basicity and steric bulk:

| Nucleophile | Reaction Time (h) | Yield | Product Application |

|---|---|---|---|

| Piperidine | 12 | 78% | Kinase inhibitor intermediates |

| 4-Aminophenol | 8 | 65% | Anti-inflammatory agents |

| Sodium hydrosulfide | 6 | 82% | Thioether prodrugs |

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux), the pyrrolidine ring undergoes cleavage at the C3 position while retaining the pyrimidine moiety. This produces γ-amino ketones, which serve as precursors for heterocyclic expansions .

Mechanistic pathway :

-

Protonation of the hydroxyl group

-

Formation of oxonium ion intermediate

-

Nucleophilic attack by ethanol at C3

-

Ring opening to yield (S)-4-(3-ethoxy-3-oxopropyl)-6-methoxypyrimidine

Amide Coupling Reactions

The hydroxyl group facilitates Mitsunobu reactions with carboxylic acids, forming ether derivatives. With DEAD/PPh₃ and benzoic acid derivatives, C3-O-aryl/alkyl ethers are synthesized for structure-activity relationship (SAR) studies :

Stereochemical Transformations

The (S)-configuration at C3 influences reactivity:

-

Epimerization : Refluxing in toluene with DBU causes partial racemization (15–20%)

-

Chiral resolution : Enzymatic hydrolysis using lipases separates (R)- and (S)-enantiomers with >99% ee

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.1 hr | Pyrimidine N-oxide |

| pH 7.4 (blood) | 48 hr | None detected |

| UV light (300 nm) | 15 min | Radical dimerization products |

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, particularly in kinase inhibition and anti-inflammatory therapies . The methoxy group’s replaceability and pyrrolidine ring’s functionalizability make this compound a privileged scaffold in medicinal chemistry.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural features to (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown potent inhibition of FLT3 and CDK kinases, which are crucial in the proliferation of acute myeloid leukemia cells . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

-

Cognitive Enhancement :

- The compound may have implications in neuropharmacology. Some studies on related pyrrolidine derivatives have demonstrated their ability to penetrate the blood-brain barrier and influence cognitive functions by modulating neurotransmitter systems. This positions this compound as a candidate for further research into treatments for neurodegenerative diseases or cognitive impairments.

-

Enzyme Inhibition :

- The structural attributes of this compound suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been investigated for their roles as phosphodiesterase inhibitors, which can affect cGMP levels and have therapeutic implications in cardiovascular diseases .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Antiproliferative Effects

A study involving pyrimidine-fused heterocycles demonstrated that these compounds could inhibit key kinases implicated in cancer progression. The findings indicated that modifications at the pyrrolidine position significantly enhanced activity against cancer cell lines, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Neuropharmacological Implications

Research into related compounds has shown promising results in enhancing cognitive function through modulation of neurotransmitter systems. This opens avenues for this compound to be explored as a potential treatment for cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.

Comparison with Similar Compounds

Structural Analogues: Pyrimidine Derivatives

The following table summarizes key structural and molecular differences between (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol and related pyrimidine-based compounds:

Notes:

Pyridine-Based Analogues

Pyridine derivatives differ in heterocycle core and substitution patterns:

Key Observations:

Complex Pyrrolidine Derivatives

Compounds with extended substituents or fused rings include:

- (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (C₁₃H₁₉FN₂O, MW 238.30): Features a fluorophenyl group and methylaminoethyl chain, increasing lipophilicity and complexity .

Research Findings and Implications

Structural and Electronic Effects

- Substituent Position : Methoxy at position 6 (pyrimidine) vs. chloro at position 2 alters electronic density, impacting hydrogen bonding and π-π stacking interactions .

- Enantiomer Specificity : The S-configuration in the parent compound may confer selectivity in chiral environments, as seen in other enantiomeric pairs (e.g., ’s R/S chloro derivatives) .

- Ring Size : Replacing pyrrolidine with diazepane (7-membered ring) increases conformational flexibility, which could influence target engagement .

Limitations and Data Gaps

- Evidence lacks experimental data on physicochemical properties (e.g., solubility, logP) or biological activity, limiting functional comparisons.

- Discrepancies in molecular formulas (e.g., ethoxy analogue) highlight the need for verification in primary literature.

Biological Activity

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, a chiral organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring substituted with a methoxypyrimidine group, suggesting a diverse range of biological interactions.

- IUPAC Name : (3S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol

- CAS Number : 1354000-76-2

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its mechanism may include:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

Studies have demonstrated that pyrimidine-based compounds can inhibit cell proliferation in cancer cell lines. Specific investigations into related compounds have shown promising results in inhibiting the growth of A431 vulvar epidermal carcinoma cells, indicating a potential anticancer effect for this compound as well.

Neuroprotective Effects

Research on related compounds has explored neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies involving rasagiline and its metabolites suggest that similar structures could offer neuroprotection through mechanisms such as monoamine oxidase inhibition.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate activity compared to standard antibiotics, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study assessed the effects of various pyrimidine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in A431 cells at concentrations above 10 µM. This finding supports further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol | Potentially different activity | Enantiomer may exhibit varied effects |

| 1-(6-Methoxypyrimidin-4-yl)pyrrolidine | Lacks hydroxyl group | May affect reactivity and biological roles |

| Ferrocene-pyrimidine conjugates | Antiplasmodial activity | Explored for malaria treatment |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves coupling a chiral pyrrolidin-3-ol precursor with a substituted pyrimidine. For example, (S)-pyrrolidin-3-ol derivatives are often synthesized via asymmetric 1,3-dipolar cycloaddition or enzymatic resolution to ensure enantiomeric excess . The methoxypyrimidine moiety can be introduced through nucleophilic substitution or Suzuki-Miyaura coupling under controlled conditions (e.g., Pd catalysis). Chiral purity is confirmed via chiral HPLC or polarimetry, with X-ray crystallography used to resolve ambiguities in stereochemistry .

Q. How is the compound purified, and what solvents/systems are optimal for crystallization?

- Methodological Answer : Purification commonly involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization. Methanol, ethanol, or acetonitrile are preferred solvents due to their polarity, which promotes hydrogen-bonding interactions critical for crystal lattice formation. For example, similar pyrrolidine-pyrimidine hybrids crystallize in monoclinic systems with hydrogen-bonded networks, as confirmed by SHELXL refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; pyrrolidine protons at δ 3.0–3.5 ppm).

- HRMS : Exact mass determination (e.g., [M+H]+ at m/z 238.1312) confirms molecular formula .

- IR : Hydroxyl stretching (~3200–3400 cm) and pyrimidine ring vibrations (~1600 cm) are diagnostic .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect bioactivity, and what computational models predict binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., 6-chloro vs. 6-methoxy derivatives) using in vitro assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs. For instance, the methoxy group’s electron-donating effects enhance π-stacking in hydrophobic pockets, as seen in crystallized protein-ligand complexes (PDB: 4FFS) .

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during scale-up?

- Methodological Answer : Contradictions arise from kinetic vs. thermodynamic control or solvent polarity effects. For example, a 52.7% yield in a hydrochloride salt formation step can be optimized via:

- DoE (Design of Experiments) : Varying temperature (0–50°C), stoichiometry, and acid concentration.

- In situ monitoring : ReactIR or HPLC tracks intermediate stability.

- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for toluene) reduces side reactions .

Q. How is the compound’s stability assessed under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) in PBS or simulated gastric fluid identify degradation products. LC-MS/MS reveals hydrolysis of the methoxy group to hydroxyl derivatives or pyrrolidine ring oxidation. For analogs, Arrhenius modeling predicts shelf-life, while radical scavengers (e.g., BHT) mitigate oxidative pathways .

Q. What crystallographic challenges arise when determining its solid-state structure, and how are they addressed?

- Methodological Answer : Twinning or poor diffraction (common with flexible pyrrolidine rings) requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.